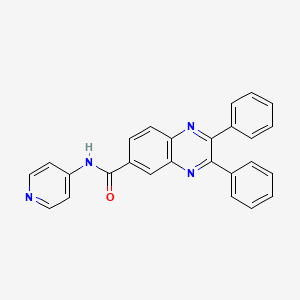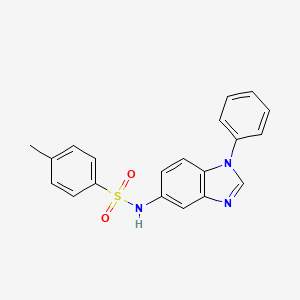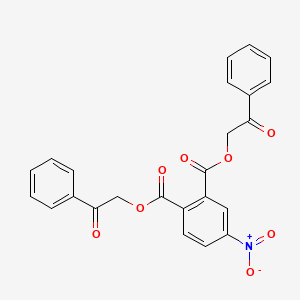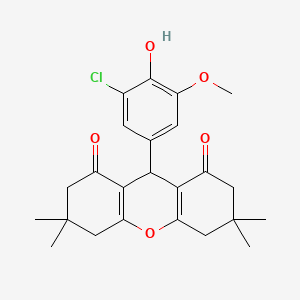![molecular formula C20H24N2O6S B3437937 N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3437937.png)
N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
説明
N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, commonly known as DOB, is a psychedelic drug that belongs to the amphetamine and phenethylamine class. It was first synthesized in the 1960s by Alexander Shulgin, an American pharmacologist and chemist, who was known for his work on psychoactive substances. DOB is a potent hallucinogen that has been used in scientific research to study the mechanism of action of psychedelic drugs.
作用機序
The mechanism of action of DOB is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This receptor is found in high concentrations in the prefrontal cortex, which is responsible for cognitive processes such as perception, attention, and working memory. The activation of this receptor is thought to lead to the alteration of neural activity in the prefrontal cortex, resulting in the hallucinogenic effects of DOB.
Biochemical and Physiological Effects:
DOB has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior. It has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals.
実験室実験の利点と制限
DOB has several advantages for use in laboratory experiments. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. Additionally, DOB has a long half-life, which allows for prolonged effects and easier measurement of its effects. However, DOB is also known to have a number of limitations, including its potential for toxicity and its potential to produce adverse effects in some individuals.
将来の方向性
There are several future directions for research on DOB and other psychedelic drugs. One area of research is the development of new drugs that can target specific serotonin receptors to produce therapeutic effects. Another area of research is the investigation of the long-term effects of psychedelic drug use on the brain and behavior. Finally, research is needed to better understand the risks and benefits of psychedelic drug use in different populations, including individuals with mental health disorders and those with a history of substance abuse.
In conclusion, DOB is a potent hallucinogenic drug that has been used in scientific research to study the mechanism of action of psychedelic drugs. It has a high affinity for the serotonin 2A receptor and has been shown to alter neural activity in the prefrontal cortex. DOB has several advantages for use in laboratory experiments, but also has limitations and potential risks. Further research is needed to better understand the effects of DOB and other psychedelic drugs on the brain and behavior.
科学的研究の応用
DOB has been used in scientific research to study the mechanism of action of psychedelic drugs. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelic drugs. DOB has also been used in studies to investigate the role of the serotonin system in the regulation of mood and behavior.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-16-8-9-19(27-2)18(14-16)22(15-20(23)21-10-12-28-13-11-21)29(24,25)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWHFSLQATMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-[(2-ethoxyphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3437860.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3437864.png)
![1-(2-methoxyphenyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B3437877.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B3437879.png)

![2-{4-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B3437891.png)


![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(4-iodophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3437910.png)

![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropoxyphenyl)acetamide](/img/structure/B3437917.png)

![ethyl 4-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B3437940.png)
